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Compound of Interest

Compound Name: 7-Methyl DMT

Cat. No.: B13768765

An In-Depth Technical Guide to 7-Methyl-DMT

This technical guide provides a comprehensive overview of 7-Methyl-N,N-dimethyltryptamine
(7-Methyl-DMT), a tryptamine derivative of interest to researchers in neuropharmacology and
drug development. The document details its chemical identity, pharmacological properties, and
relevant experimental data and protocols, adhering to a technical format for scientific and
research professionals.

Compound Identification and Chemical Structure

7-Methyl-DMT, also known as 7,N,N-trimethyltryptamine (7,N,N-TMT), is a substituted
tryptamine.[1][2] Its fundamental chemical properties are summarized below.
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Identifier Value

N,N-dimethyl-2-(7-methyl-1H-indol-3-yl)ethan-1-

IUPAC Name
amine[3]
7-methyl-N,N-Dimethyltryptamine, 7-TMT,
Synonyms
7,N,N-TMTI[2][3]
CAS Number 65882-39-5[1][2][3]
Chemical Formula Ci3H1sN2[2][3]
Molecular Weight 202.30 g/mol [2][3][4]
SMILES CN(C)CCC1=CNC2=C(C)C=CC=C12[3]
InChl Key PQSFTUCFMWBITK-UHFFFAOYSA-N[3]

Pharmacology and Mechanism of Action

7-Methyl-DMT is recognized primarily as a serotonin 5-HT2 receptor agonist.[1][4] Its
pharmacological profile suggests it interacts with the central nervous system in a manner
similar to other psychedelic tryptamines.

e Primary Target: The principal mechanism of action for 7-Methyl-DMT is agonism at the 5-HT>
family of serotonin receptors.[1][4]

o Psychedelic Activity: In animal studies, 7-Methyl-DMT has been shown to produce behavioral
responses comparable to those of classic psychedelic drugs such as N,N-
Dimethyltryptamine (DMT).[1] For instance, it induces generalization to the psychedelic drug
DOM in drug discrimination tests in rats, a standard assay for assessing subjective effects.[2]

o Serotonin Reuptake: The compound also exhibits a weak inhibitory effect on serotonin
reuptake, with minimal impact on dopamine or noradrenaline reuptake.[1]

While the parent compound, DMT, binds to a wide array of serotonin receptors (including 5-
HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HTsA, 5-HTe, and 5-HT>) as well as the
sigma-1 receptor, specific quantitative binding data for 7-Methyl-DMT across this broad panel is
not extensively detailed in publicly available literature.[5][6][7][8]
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Quantitative Pharmacological Data

While comprehensive quantitative data for 7-Methyl-DMT is limited, studies comparing it to
related compounds provide context for its activity. The primary psychoactive effects of
tryptamines are often mediated by their affinity and efficacy at the 5-HT2A receptor.

Table 1: Receptor Binding Affinity of Tryptamines (Note: Specific Ki or ICso values for 7-Methyl-
DMT are not readily available in the cited literature. The table below presents data for the
parent compound DMT for comparative purposes.)

Affinity (Ki or ICso,

Compound Receptor M) Reference
DMT 5-HT2A 75 + 1 (ICs0) [7]

DMT 5-HT1A 6.5+1.5 [7]

DMT Broad 5-HT Panel 39nM - 2.1 pM [51617]
DMT Sigma-1 14.2 pM (Kd) [8]

It has been noted that while 7-Methyl-DMT produces psychedelic-like behavioral effects, larger
7-position substituents like 7-ethyl and 7-bromo, despite having higher 5-HT2 receptor affinity in
vitro, do not elicit these responses.[1] This highlights the complex structure-activity
relationships within this compound class.

Signaling Pathways

As a 5-HT2A receptor agonist, 7-Methyl-DMT is presumed to activate the canonical Gg/11
signaling cascade, which is the primary pathway for the psychoactive effects of classic
psychedelics.

Activation of the 5-HT2A receptor by an agonist like 7-Methyl-DMT leads to the coupling of the
Gaq subunit of the G-protein. This initiates a cascade of intracellular events:

¢ Phospholipase C (PLC) Activation: Gaq activates PLC.
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e Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate
(PIP2) into two second messengers: inositol trisphosphate (IPs) and diacylglycerol (DAG).

e Intracellular Calcium Release: IPs binds to its receptors on the endoplasmic reticulum,
triggering the release of stored calcium (Ca2?*) into the cytoplasm.

» Protein Kinase C (PKC) Activation: The increase in intracellular Ca?* and the presence of
DAG collectively activate PKC, which then phosphorylates various downstream target
proteins, leading to diverse cellular responses.

Click to download full resolution via product page
Caption: Canonical 5-HT2A Gg-coupled signaling pathway.

Experimental Protocols

This section details methodologies for the synthesis and functional analysis of 7-Methyl-DMT.

Synthesis via Fischer Indole Reaction (Continuous
Flow)

A robust method for synthesizing DMT analogues involves a continuous flow adaptation of the
Fischer indole reaction. This approach offers advantages in safety, scalability, and product
purity.[9][10]

Protocol:

» Reagent Preparation:
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o Solution A: Prepare a solution of 7-methylphenylhydrazine hydrochloride in a 1:1 mixture
of acetonitrile and water.

o Solution B: Prepare a solution of 4-(dimethylamino)butyraldehyde diethyl acetal in the
same solvent system.

o Catalyst: Prepare a solution of sulfuric acid.

o Flow Reactor Setup:

o Utilize a microreactor system with pumps for each reagent stream and a temperature-
controlled reaction coil. A back-pressure regulator is necessary to maintain a single phase
at elevated temperatures.

o Reaction Execution:
o Pump solutions A, B, and the catalyst into a T-mixer to initiate the reaction.

o Pass the combined stream through the heated reaction coil. Optimized conditions for DMT
synthesis are typically around 120-140°C with a residence time of 10-20 minutes.

« In-line Extraction and Work-up:

o The output stream from the reactor is cooled and directed into a continuous liquid-liquid
extractor.

o The aqueous acidic stream is mixed with a basic solution (e.g., NaOH) to neutralize the
acid and deprotonate the product.

o An organic solvent (e.g., ethyl acetate) is used to continuously extract the freebase 7-
Methyl-DMT product.

e Isolation:
o The organic phase from the extractor, now containing the pure product, is collected.

o The solvent is removed under reduced pressure to yield 7-Methyl-DMT freebase. For
improved stability and handling, the freebase can be converted to a salt (e.g., fumarate)
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via a standard batch procedure.[9]

Reagent Preparation
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Caption: Continuous flow synthesis workflow for 7-Methyl-DMT.

Functional Activity via Calcium Mobilization Assay

This protocol measures a compound's ability to act as an agonist at Gg-coupled receptors, like
5-HT2A, by detecting changes in intracellular calcium levels.[11]

Protocol:
e Cell Culture:

o Plate HEK293 cells (or a similar line) stably expressing the human 5-HT2A receptor in 96-
or 384-well black, clear-bottom microplates.

o Grow cells to confluence.

e Dye Loading:

[e]

On the day of the assay, remove the growth medium.

o

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate
assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

o

Incubate for approximately 60 minutes at 37°C.

[¢]

Wash the cells with assay buffer to remove any excess extracellular dye.
o Compound Preparation:

o Prepare serial dilutions of 7-Methyl-DMT and a reference agonist (e.g., serotonin) in assay
buffer.

o Data Acquisition:

o Place the cell plate into a fluorescence plate reader equipped with automated injection
capabilities (e.g., FLIPR, FlexStation).

o Measure the baseline fluorescence of each well.
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o Inject the prepared compound dilutions into the wells.

o Immediately begin recording the fluorescence intensity over time. An increase in
fluorescence corresponds to an increase in intracellular calcium, indicating receptor
activation.

o Data Analysis:
o For each concentration of 7-Methyl-DMT, determine the peak fluorescence response.

o Plot the response as a function of compound concentration to generate a dose-response

curve.

o Calculate the ECso (half-maximal effective concentration) and Emax (maximum effect)
values from the curve to quantify the compound's potency and efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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